![molecular formula C17H21NO3 B1254188 (4R,7S,12bS)-9-methoxy-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol](/img/structure/B1254188.png)
(4R,7S,12bS)-9-methoxy-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,7S,12bS)-9-methoxy-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol is a metabolite of dihydrocodeine, a semi-synthetic opioid analgesic. It is formed through the metabolic process involving the enzyme cytochrome P450 3A4. This compound is structurally related to codeine and morphine, and it plays a role in the pharmacological effects of dihydrocodeine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (4R,7S,12bS)-9-methoxy-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol is primarily synthesized through the metabolic pathway of dihydrocodeine. The enzyme cytochrome P450 3A4 catalyzes the formation of nordihydrocodeine from dihydrocodeine . The reaction conditions typically involve the presence of human liver microsomes and specific inhibitors to study the enzyme’s activity.
Industrial Production Methods: Industrial production of nordihydrocodeine is not common, as it is mainly a metabolite formed in vivo. the synthesis of dihydrocodeine, its precursor, involves the hydrogenation of codeine. This process is carried out under controlled conditions using hydrogen gas and a palladium catalyst.
Analyse Des Réactions Chimiques
Types of Reactions: (4R,7S,12bS)-9-methoxy-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more active metabolites.
Reduction: Reduction reactions can modify its structure and activity.
Substitution: Substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under specific conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of nordihydrocodeine, which may have different pharmacological properties.
Applications De Recherche Scientifique
(4R,7S,12bS)-9-methoxy-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol has several scientific research applications:
Chemistry: It is used to study the metabolic pathways of opioids and their derivatives.
Biology: Research on nordihydrocodeine helps understand the enzyme activity involved in drug metabolism.
Medicine: It is studied for its potential analgesic effects and its role in pain management.
Industry: Although not widely used industrially, it provides insights into the synthesis and modification of opioid compounds.
Mécanisme D'action
(4R,7S,12bS)-9-methoxy-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol exerts its effects by interacting with opioid receptors, particularly the mu-opioid receptors. It is metabolized from dihydrocodeine, which is converted to dihydromorphine, a highly active metabolite with a high affinity for mu-opioid receptors . This interaction leads to analgesic effects and other pharmacological actions.
Comparaison Avec Des Composés Similaires
Dihydrocodeine: The precursor of nordihydrocodeine, used as an analgesic.
Dihydromorphine: A highly active metabolite with strong analgesic properties.
Codeine: A natural opioid used for pain relief and cough suppression.
Morphine: A potent opioid analgesic derived from opium.
Comparison: (4R,7S,12bS)-9-methoxy-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol is unique due to its formation through the metabolic pathway of dihydrocodeine. Unlike dihydromorphine, which has a higher affinity for opioid receptors, nordihydrocodeine has a lower affinity but still contributes to the overall pharmacological effects of dihydrocodeine . Its role in the metabolic pathway highlights its importance in understanding opioid metabolism and pharmacokinetics.
Propriétés
Formule moléculaire |
C17H21NO3 |
|---|---|
Poids moléculaire |
287.35 g/mol |
Nom IUPAC |
(4R,7S,12bS)-9-methoxy-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol |
InChI |
InChI=1S/C17H21NO3/c1-20-13-5-2-9-8-11-10-3-4-12(19)16-17(10,6-7-18-11)14(9)15(13)21-16/h2,5,10-12,16,18-19H,3-4,6-8H2,1H3/t10?,11-,12+,16?,17+/m1/s1 |
Clé InChI |
IKGNKASQBMZRJL-YGJOGQJWSA-N |
SMILES isomérique |
COC1=C2C3=C(C[C@@H]4C5[C@]3(CCN4)C(O2)[C@H](CC5)O)C=C1 |
SMILES canonique |
COC1=C2C3=C(CC4C5C3(CCN4)C(O2)C(CC5)O)C=C1 |
Synonymes |
nordihydrocodeine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


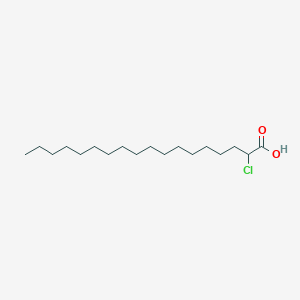
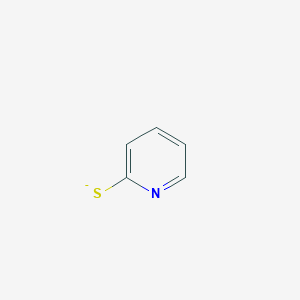
![1,3-Dimethyl-1h-pyrazolo[3,4-b]quinoline](/img/structure/B1254108.png)

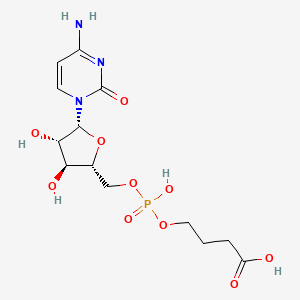

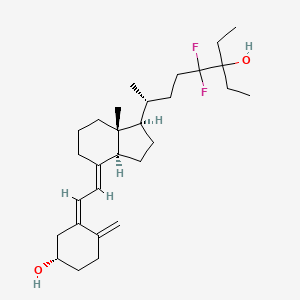

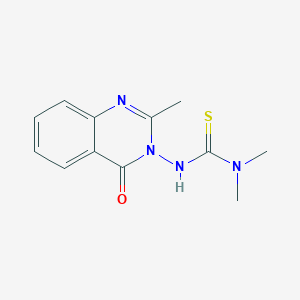
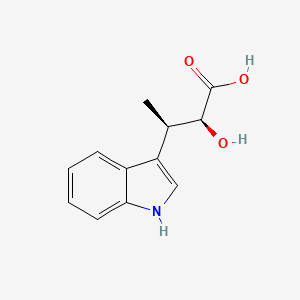

![(1R,4S,5R,9S,10S,13R,15R)-15-acetyloxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B1254126.png)
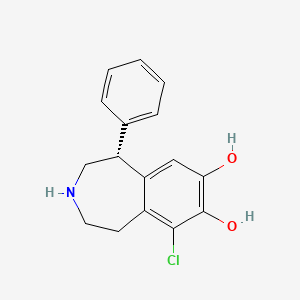
![(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-33-[(1R,2R)-1-hydroxy-2-methylhexyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21,30-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B1254129.png)
